molecular formula C12H16N2O2S B12116985 Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate

Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate

Cat. No.: B12116985
M. Wt: 252.33 g/mol
InChI Key: PIQBKIXQKCQRNL-UHFFFAOYSA-N
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Description

Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring substituted with an azepane moiety. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of thiophene-2-carboxylic acid with azepane-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve microwave-assisted synthesis, which provides rapid and efficient access to the desired compounds. For example, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C can yield thiophene derivatives in high yields .

Chemical Reactions Analysis

Scientific Research Applications

Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to the modulation of biological processes. The azepane moiety can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

  • Thiophene-2-carboxylic acid
  • Methyl thiophene-2-carboxylate
  • Azepane-2-carboxaldehyde

Uniqueness

Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate is unique due to the presence of both the thiophene ring and the azepane moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

methyl 5-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)thiophene-2-carboxylate

InChI

InChI=1S/C12H16N2O2S/c1-16-12(15)9-6-7-11(17-9)14-10-5-3-2-4-8-13-10/h6-7H,2-5,8H2,1H3,(H,13,14)

InChI Key

PIQBKIXQKCQRNL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(S1)NC2=NCCCCC2

Origin of Product

United States

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